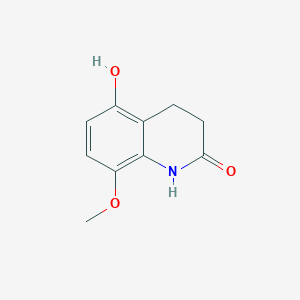








|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6](=[O:14])[NH:7]2.[H][H]>CN1CCCC1=O.[OH-].[Pd+2].[OH-]>[OH:1][C:2]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]2[C:3]=1[CH2:4][CH2:5][C:6](=[O:14])[NH:7]2 |f:3.4.5|
|


|
Name
|
5-Hydroxy-8-methoxycarbostyril
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C2C=CC(NC2=C(C=C1)OC)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[Pd+2].[OH-]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration through Celite
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C2CCC(NC2=C(C=C1)OC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |